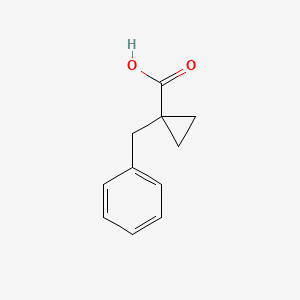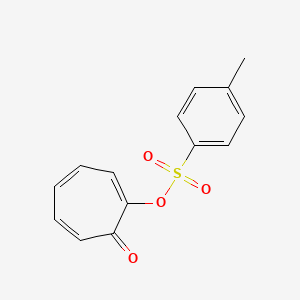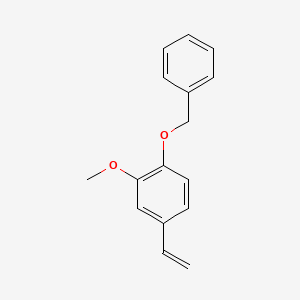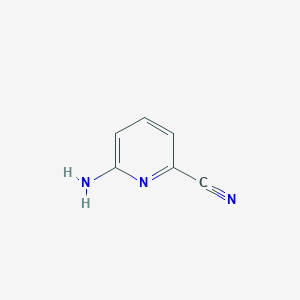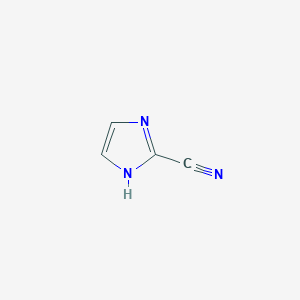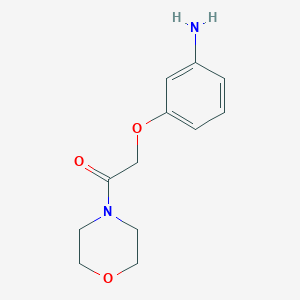
2-(3-Aminophenoxy)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of polyester imides involves reactions from 2,2-bis(4-hydroxyphenyl) propanedibenzoate-3,3 ʹ,4,4 ʹ-tetracarboxylic acid anhydride (ESDA) and various diamines . Another approach is the introduction of alicyclic moieties into the PAAs .Molecular Structure Analysis
The molecular structure of related compounds like “(2S)-2-(3-aminophenoxy)-2-phenylacetic acid” contains a total of 32 bond(s). There are 19 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aromatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex. For instance, the preparation of a self-catalyzed amino-epoxy phthalonitrile resin involves a two-step method of first reacting amino and epoxy groups, and then reacting two nitrile groups . Another example is the synthesis of tri-aryl ether epoxy resin isomers, which involves varying aromatic substitution and crosslink density .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds vary. For instance, “3-(3-AMINOPHENOXY)ANILINE” has a melting point of 37 °C, a boiling point of 315 °C, and a density of 1.216±0.06 g/cm3 . Another compound, “1,3-Bis(3-aminophenoxy)benzene”, has a melting point of 108°C, a boiling point of 479.9±30.0 °C (Predicted), and a density of 1.243 .Scientific Research Applications
1. Polyimide in Electronics
- Application Summary : Polyimides are used as dielectrics and insulating materials in electronics and electrical engineering applications. They are appreciated for their excellent physical properties and ease of coating process .
- Methods of Application : Polyimides are used in various ways, from substrates to thin coatings, for different purposes in electronics and high voltage applications .
- Results or Outcomes : Polyimides have shown high thermal stability, high glass transition temperature, low dielectric constant, and overall very good electrical insulation properties .
2. Synthesis of Polyimide Fibers
- Application Summary : A series of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group were synthesized by incorporating the bis(4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain .
- Methods of Application : The fibers were synthesized by dry-jet wet spinning. The effects of DAPOPPO molar content on the atomic oxygen (AO) resistance of the fibers were investigated systematically .
- Results or Outcomes : The PI fiber containing 40% DAPOPPO showed lower mass loss compared to those containing 0% and 20% DAPOPPO. With the DAPOPPO content increasing from 0% to 40%, the retentions of tensile strength and initial modulus for the fibers exhibited obvious growth .
Safety And Hazards
The safety and hazards of related compounds are documented in their respective safety data sheets. For instance, “3-(3-AMINOPHENOXY)ANILINE” is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .
Relevant Papers There are several relevant papers that discuss related compounds. For instance, a paper titled “A Positive-Type Alkaline-Developable Photosensitive Polyimide…” discusses the use of related compounds in the synthesis of polyimide films . Another paper titled “Synthesis and AO Resistant Properties of Novel Polyimide…” discusses the synthesis of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group .
properties
IUPAC Name |
2-(3-aminophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-10-2-1-3-11(8-10)17-9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKMJEPQICGMPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351903 |
Source


|
| Record name | 2-(3-aminophenoxy)-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenoxy)-1-morpholinoethanone | |
CAS RN |
184944-87-4 |
Source


|
| Record name | 2-(3-aminophenoxy)-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

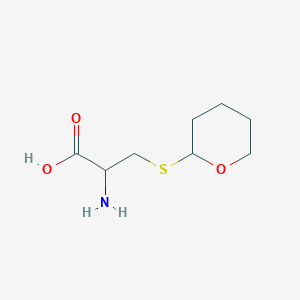
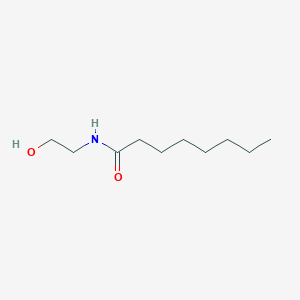
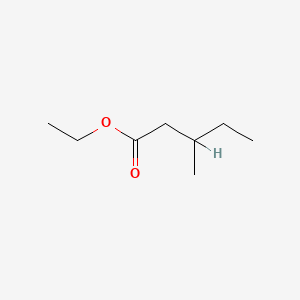
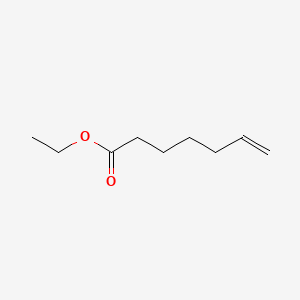

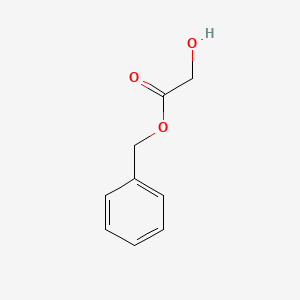
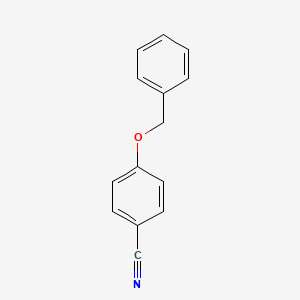
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)
